Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene-based compound featuring a trifluoromethyl-substituted benzamido group at the 3-position and a methyl ester at the 2-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
methyl 3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO3S/c1-25-17(24)15-14(12-7-2-3-8-13(12)26-15)22-16(23)10-5-4-6-11(9-10)18(19,20)21/h2-9H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCCLYLNEOFULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)benzoyl chloride with 3-aminobenzo[b]thiophene-2-carboxylate under basic conditions to form the desired amide bond . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of a nitro group yields an amine .
Scientific Research Applications
Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor in cancer research.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it acts as a kinase inhibitor by binding to the active site of the kinase enzyme, thereby preventing its activity and inhibiting cell proliferation .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Benzo[b]thiophene Derivatives
*Estimated based on structural analogs.
Biological Activity
Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the class of benzo[b]thiophene derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The compound's IUPAC name is methyl 3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzothiophene-2-carboxylate. Its molecular formula is , with a molecular weight of approximately 373.35 g/mol. The presence of the trifluoromethyl group enhances its electronic properties, which can influence its biological interactions.
Biological Activities
This compound has been studied for various biological activities, including:
- Anticancer Activity : The compound has shown potential as a kinase inhibitor, which is crucial in cancer therapy. Kinases are enzymes that regulate various cellular processes, including cell division and proliferation. By inhibiting these enzymes, the compound may prevent cancer cell growth .
- Anti-inflammatory Properties : Benzothiophene derivatives are known for their anti-inflammatory effects. This compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The structural features of benzothiophenes contribute to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
The synthesis typically involves multi-step organic reactions, starting with the condensation of 3-(trifluoromethyl)benzoyl chloride with 3-aminobenzo[b]thiophene-2-carboxylate under basic conditions. This method allows for high yields and purity of the desired product .
The proposed mechanism of action for its anticancer activity involves binding to the active site of specific kinases, thereby inhibiting their function and leading to reduced cell proliferation. The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and pathways .
Comparative Analysis with Similar Compounds
This table illustrates how this compound compares with other related compounds in terms of structure and biological activity.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Anticancer Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The mechanism involved apoptosis induction through kinase inhibition .
- Anti-inflammatory Effects : Research indicated that this compound could reduce inflammation markers in vitro, suggesting its potential application in treating chronic inflammatory conditions .
- Antimicrobial Studies : In vitro tests revealed that the compound had notable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
